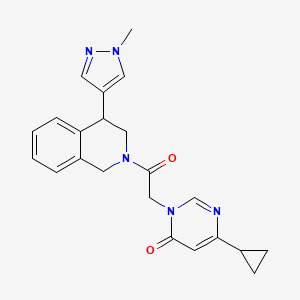

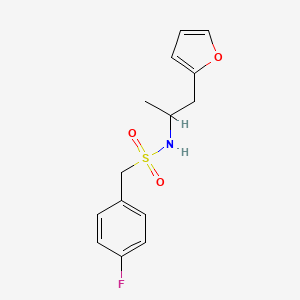

![molecular formula C17H13ClN2O2 B3016194 (Z)-3-[5-(4-氯苯基)呋喃-2-基]-2-氰基-N-环丙基丙-2-烯酰胺 CAS No. 885292-33-1](/img/structure/B3016194.png)

(Z)-3-[5-(4-氯苯基)呋喃-2-基]-2-氰基-N-环丙基丙-2-烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound , (Z)-3-[5-(4-Chlorophenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide, appears to be a highly substituted furan derivative. Furan derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of a cyano group and a cyclopropyl group in the compound suggests potential for bioactivity, given that these moieties are often found in biologically active molecules.

Synthesis Analysis

The synthesis of highly substituted furans can be achieved through various catalytic methods. One such method is the gold-catalyzed cyclization of (Z)-enynols, which provides an efficient route to stereodefined (Z)-5-ylidene-2,5-dihydrofurans and fully substituted furans under mild conditions . Another approach is the zinc-catalyzed cycloisomerization of mostly aryl-substituted but-3-yn-1-ones, which yields 2,5-di- and 2,3,5-trisubstituted furans in high yields . These methods highlight the potential synthetic routes that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of furan derivatives is crucial in determining their reactivity and potential applications. The crystal structure of a related compound, a propyl furopyrimidine nucleoside, has been elucidated, showing C2'-endo deoxyribose puckering and the base in the anti position . Although the structure of (Z)-3-[5-(4-Chlorophenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide is not directly provided, insights can be drawn from related structures to hypothesize about its conformation and electronic properties.

Chemical Reactions Analysis

The reactivity of furan derivatives is influenced by the substituents attached to the furan ring. The presence of a 4-chlorophenyl group could potentially engage in electrophilic aromatic substitution reactions, while the cyano group might participate in nucleophilic addition reactions. The cyclopropyl group could also influence the compound's reactivity, possibly through ring-opening reactions under certain conditions.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of (Z)-3-[5-(4-Chlorophenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide are not detailed in the provided papers, general properties of furan derivatives can be inferred. These compounds typically have moderate to high boiling points and may exhibit varying solubility in organic solvents. The presence of electron-withdrawing groups like the cyano group could affect the compound's acidity and stability.

科学研究应用

合成和化学性质

- Tikhomolova、Grinev 和 Yegorova (2023) 的一项研究详细介绍了呋喃-2(3H)-酮的杂芳基氨基亚甲基衍生物的一锅合成,包括与“(Z)-3-[5-(4-氯苯基)呋喃-2-基]-2-氰基-N-环丙基丙-2-烯酰胺”结构相似的化合物。合成涉及使用 5-(4-氯苯基)呋喃-2(3H)-酮,展示了该方法的效率、高产率和简单的纯化过程 (Tikhomolova、Grinev 和 Yegorova,2023)。

分子相互作用和结合亲和力

- Laughton 等人 (1995) 对 DNA 和 2,5-双(4-鸟嘌呤苯基)呋喃(一种伯尼尔类似物)之间的复合物进行了晶体学和光谱研究。这项研究与理解呋喃衍生物与生物分子的结合亲和力和结构兼容性相关,这可以为涉及“(Z)-3-[5-(4-氯苯基)呋喃-2-基]-2-氰基-N-环丙基丙-2-烯酰胺”的药物设计提供信息 (Laughton 等人,1995)。

聚合物合成

- Jiang 等人 (2015) 探索了呋喃-2,5-二甲酸基呋喃-脂肪族聚酰胺的酶促聚合,为传统的基于石油化工的聚合物提供了一种环保的替代品。这项研究强调了呋喃衍生物在生产可持续材料方面的潜力,这些材料在高性能材料领域有应用 (Jiang 等人,2015)。

抗原生动物活性

- Das 和 Boykin (1977) 合成了取代的 2,5-双(4-鸟嘌呤苯基)呋喃,并评估了其抗原生动物活性,展示了呋喃衍生物在开发针对原生动物感染的治疗方法中的潜在生物医学应用 (Das 和 Boykin,1977)。

除草活性

- Wang、Li、Li 和 Huang (2004) 合成了 2-氰基-3-(2-氯噻唑-5-基)甲基氨基丙烯酸酯,显示出显着的除草活性。这表明了类似“(Z)-3-[5-(4-氯苯基)呋喃-2-基]-2-氰基-N-环丙基丙-2-烯酰胺”的化合物在开发新型除草剂中的潜在农业应用 (Wang、Li、Li 和 Huang,2004)。

安全和危害

This compound may cause respiratory irritation, serious eye irritation, and skin irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/clothing/eye protection/face protection .

属性

IUPAC Name |

(Z)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2/c18-13-3-1-11(2-4-13)16-8-7-15(22-16)9-12(10-19)17(21)20-14-5-6-14/h1-4,7-9,14H,5-6H2,(H,20,21)/b12-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJADSTWYHFSBY-XFXZXTDPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Cl)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

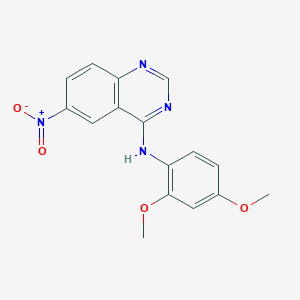

![methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B3016114.png)

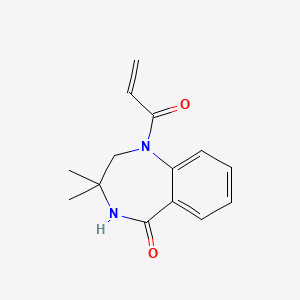

![2-(3,4-dimethoxyphenyl)-5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B3016117.png)

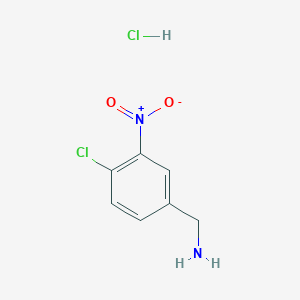

![2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL](/img/structure/B3016121.png)

![Furan-2-yl-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B3016124.png)

![methyl 5,5,7,7-tetramethyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3016125.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile](/img/structure/B3016134.png)